5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione
Overview
Description
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of multiple phenyl groups and a spiro nitrogen atom makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione typically involves the condensation of 1-phenyl-3,5-pyrazolidinedione with carbonyl compounds in refluxing dioxane or glacial acetic acid . The exocyclic olefinic bond at position 4 in derivatives is highly reactive towards oxidation using hydrogen peroxide in an alkaline medium to give the desired spiro compound . Smooth oxidations with high yield are achieved using acetonitrile as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in an alkaline medium.
Substitution: It reacts with nucleophilic reagents, including nitrogen, oxygen, and carbon nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium, acetonitrile as a solvent.
Substitution: Various nucleophilic reagents depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reactions with nitrogen nucleophiles may yield different spiro derivatives compared to reactions with oxygen or carbon nucleophiles .
Scientific Research Applications
5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes and proteins, potentially inhibiting their activity . The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate multiple biological processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2,2-diphenyl-5-azaspiro[2.4]heptane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c1-18-13-14-22(15-19(18)2)27-23(28)16-25(24(27)29)17-26(25,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCUILIEJKNUCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC3(C2=O)CC3(C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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